tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate” is an organic compound with a molecular weight of 334.31 . It is a derivative of carbamate and contains a trifluoromethyl group, which is a common structural motif in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H18F4N2O2/c1-9(8-20-21-13(22)23-14(2,3)4)10-5-6-12(16)11(7-10)15(17,18)19/h5-7,20H,1,8H2,2-4H3,(H,21,22)
. This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and bonds.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate serves as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Its synthesis from commercially available precursors through steps like acylation, nucleophilic substitution, and reduction demonstrates its utility in organic synthesis, with optimizations leading to high yields (Zhao et al., 2017).
Material Science and Fluorine Chemistry
In material science and fluorine chemistry, the compound exhibits potential due to its fluorine content. For instance, fluorinated compounds like tert-Butyl N-trifluoromethylcarbamate have been studied for their unique bond lengths and molecular configurations, contributing to the understanding of molecular structures in fluorine chemistry (Brauer et al., 1988).
Advanced Fluorination Techniques
The compound has been implicated in the development of advanced fluorination techniques, highlighting the synthesis and applications of fluorinated phenylsulfur trifluorides. These materials show high stability and utility in various fluorination reactions, making them valuable for both academic and industrial applications in creating fluorinated molecules (Umemoto et al., 2010).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate-related materials has led to the development of bipolar materials for thermally activated delayed fluorescence. These materials, synthesized through specific reactions, have tunable energy gaps, demonstrating their potential use in optoelectronic applications (Huang et al., 2014).
Novel Building Blocks in Organic Synthesis
The compound and its derivatives serve as novel building blocks in organic synthesis, enabling the creation of protected hydroxylamines and other functional groups. These building blocks have been used in various chemical transformations, showcasing their versatility in synthetic organic chemistry (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADTPSZYQWCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674723 | |
Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate | |
CAS RN |
1072945-57-3 | |
Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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